molecular formula C19H26BNO6 B3301056 1H-Indole-1-carboxylic acid, 2-borono-5-[3-(1,3-dioxolan-2-yl)propyl]-, 1-(1,1-dimethylethyl) ester CAS No. 906000-55-3

1H-Indole-1-carboxylic acid, 2-borono-5-[3-(1,3-dioxolan-2-yl)propyl]-, 1-(1,1-dimethylethyl) ester

Cat. No.: B3301056
CAS No.: 906000-55-3
M. Wt: 375.2 g/mol
InChI Key: DMFMWPGLVDKTPT-UHFFFAOYSA-N
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Description

This compound is a boronic acid-containing indole derivative with a tert-butyl ester group at the 1-position and a 3-(1,3-dioxolan-2-yl)propyl substituent at the 5-position of the indole core. Its molecular structure includes a boronate moiety, which is critical for its role as a protease inhibitor intermediate, particularly in medicinal chemistry applications targeting enzymes like thrombin or factor Xa . The 1,3-dioxolane group enhances solubility in polar solvents, while the tert-butyl ester provides steric protection for the carboxylic acid group during synthetic processes .

Properties

IUPAC Name

[5-[3-(1,3-dioxolan-2-yl)propyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26BNO6/c1-19(2,3)27-18(22)21-15-8-7-13(5-4-6-17-25-9-10-26-17)11-14(15)12-16(21)20(23)24/h7-8,11-12,17,23-24H,4-6,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFMWPGLVDKTPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)CCCC3OCCO3)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26BNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00723247
Record name {1-(tert-Butoxycarbonyl)-5-[3-(1,3-dioxolan-2-yl)propyl]-1H-indol-2-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00723247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

906000-55-3
Record name {1-(tert-Butoxycarbonyl)-5-[3-(1,3-dioxolan-2-yl)propyl]-1H-indol-2-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00723247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions. The boronic acid group can be introduced through a boronation reaction, often using boronic acids or boron trifluoride (BF3) as reagents. The dioxolane moiety can be formed through the reaction of aldehydes with ethylene glycol in the presence of an acid catalyst.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

  • Reduction: The boronic acid group can be reduced to borane derivatives.

  • Substitution: The dioxolane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of boronic acids.

  • Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Indole-3-carboxylic acid derivatives.

  • Reduction: Borane derivatives.

  • Substitution: Substituted dioxolanes.

Scientific Research Applications

1H-Indole-1-carboxylic acid, 2-borono-5-[3-(1,3-dioxolan-2-yl)propyl]-, 1-(1,1-dimethylethyl) ester is a complex organic compound with an indole ring, a carboxylic acid group, and a boron-containing moiety. It has a molecular formula of C19H26BNO6 and a molecular weight of 375.22 g/mol.

Chemical Properties

  • CAS Number 906000-55-3
  • Molecular Weight 375.22
  • Molecular Formula C19H26BNO6
  • Boiling Point 557.4ºC at 760 mmHg
  • Density 1.23g/cm3
  • Flash Point 290.9ºC

Synthesis
The synthesis of this compound typically involves multi-step organic synthesis processes.

Potential Applications
1H-Indole-1-carboxylic acid derivatives may exhibit diverse biological activities. The compound is notable for its potential applications in medicinal chemistry due to its structural features that may influence biological activity. The presence of the boron atom allows for further functionalization. The unique structural features of 1H-Indole-1-carboxylic acid derivatives make them suitable for various applications.

Related Compounds
Several compounds share structural similarities with 1H-Indole-1-carboxylic acid:

Compound NameStructural FeaturesUnique Aspects
5-Hydroxyindoleacetic AcidIndole ring with hydroxyl groupNeurotransmitter metabolite
IndomethacinIndole ring with acetic acidNon-steroidal anti-inflammatory drug
SerotoninIndole ring with amine side chainNeurotransmitter involved in mood regulation

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with amino acids, influencing enzyme activity. The indole ring can interact with various receptors, modulating biological pathways.

Comparison with Similar Compounds

Key Observations:

Solubility: The 1,3-dioxolane group in the target compound improves aqueous solubility compared to non-polar analogues like the tert-butyl-substituted derivatives .

Reactivity: Boronate esters with aminoalkyl substituents (e.g., dimethylamino or diethylamino) exhibit higher nucleophilic reactivity due to electron-donating effects, whereas the dioxolane group stabilizes the boron center through steric shielding .

Biological Activity: Piperidinylamino derivatives (e.g., CAS 913388-67-7) show superior binding affinity to serine proteases compared to the target compound, likely due to the piperidine ring’s conformational flexibility .

Biological Activity

The compound 1H-Indole-1-carboxylic acid, 2-borono-5-[3-(1,3-dioxolan-2-yl)propyl]-, 1-(1,1-dimethylethyl) ester (CAS No. 906000-55-3) is a novel indole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) associated with this compound.

  • Molecular Formula : C19H26BNO6
  • Molecular Weight : 375.22 g/mol
  • Structural Characteristics : The compound features an indole core, a boron moiety, and a dioxolane ring which may contribute to its biological activity.

Antiviral Activity

Recent studies have highlighted the potential of indole derivatives as inhibitors of HIV-1 integrase. For instance, related compounds have shown significant inhibitory effects on integrase strand transfer with IC50 values around 32.37 μM. These findings suggest that modifications in the indole structure can enhance antiviral properties by improving binding affinity to the integrase active site through chelation with metal ions .

Antitumor Activity

Indole derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. A study demonstrated that certain indole derivatives exhibited high cytotoxicity against murine mammary carcinoma (4T1) and human colorectal adenocarcinoma (COLO201) cell lines. The selectivity of action indicates potential for further development as anticancer agents .

Table 1: Cytotoxicity of Indole Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
1dCOLO20115
1dMDA-MB-23125
1cA549>30
1eSK-BR-3>30

Antioxidant Activity

The antioxidant properties of indole derivatives have also been investigated using various assays such as DPPH and ORAC. The presence of hydroxyl groups on the arylidene ring has been correlated with enhanced antioxidant capacity. For example, certain derivatives demonstrated significant radical-scavenging activity, indicating their potential as therapeutic agents in oxidative stress-related diseases .

Table 2: Antioxidant Activity of Indole Derivatives

CompoundDPPH (µmolTE/g)FRAP (µmolTE/g)ORAC (µmolTE/g)
48.71 ± 1.8534.56 ± 1.2-
559.21 ± 1.0960.94 ± 7.121031.02 ± 31.03
6233.16 ± 5.71559.13 ± 11.535124.02 ± 64.55

Structure-Activity Relationships (SAR)

The biological activity of indole derivatives is influenced by their structural features:

  • Substituents : The introduction of different substituents on the indole core can significantly affect both antiviral and anticancer activities.
  • Boron Moiety : The presence of boron may enhance interactions with biological targets, potentially increasing efficacy against viral and cancer cells.

Case Studies

In a recent investigation into the SAR of indole derivatives, modifications to the indole structure led to varying degrees of biological activity:

  • Compound Optimization : Structural optimizations were performed on lead compounds to enhance integrase inhibitory effects, leading to promising candidates for further development.

Q & A

Q. What are the recommended synthetic routes for preparing this indole-boronic ester derivative, and how can reaction conditions be optimized?

The synthesis of indole-boronic esters typically involves multi-step protocols. For example, outlines a reflux method using acetic acid and sodium acetate for analogous indole derivatives, followed by recrystallization (DMF/acetic acid). For this compound, introducing the borono and dioxolane-propyl groups may require Suzuki-Miyaura coupling (boronic acid intermediates) or protection/deprotection strategies for the dioxolane moiety. Optimization should focus on temperature control (e.g., 80–100°C for coupling reactions) and stoichiometric ratios (1.1:1 molar excess of formyl intermediates, as in ) to minimize side reactions.

Q. Which analytical techniques are critical for characterizing this compound, and how should spectral discrepancies be resolved?

Key techniques include:

  • HPLC (for purity assessment; recommends USP40 protocols for impurity profiling).
  • FTIR to confirm ester (C=O stretch ~1700 cm⁻¹) and boronic acid (B-O ~1350 cm⁻¹) functionalities.
  • NMR (¹H, ¹³C, and ¹¹B) for structural elucidation. For example, provides NMR data for ethyl indole esters, which can guide assignments. Discrepancies in spectral data (e.g., unexpected splitting in ¹H NMR) may arise from rotameric forms of the tert-butyl ester or dioxolane ring puckering. Use variable-temperature NMR or computational modeling (DFT) to resolve ambiguities .

Q. What safety precautions are essential when handling this compound in the lab?

While specific safety data are unavailable, structurally similar indole derivatives ( ) require:

  • PPE (gloves, goggles) due to potential skin/eye irritation.
  • Fume hood use during synthesis to avoid inhalation of volatile reagents (e.g., acetic acid in ).
  • Emergency protocols: Flush eyes with water for 15+ minutes and seek medical aid if exposed .

Advanced Research Questions

Q. How can the boronic acid group’s reactivity be leveraged for targeted functionalization in drug discovery?

The boronic acid moiety enables Suzuki-Miyaura cross-coupling for biaryl formation ( ). For example, coupling with aryl halides under Pd catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) can introduce pharmacophores. However, steric hindrance from the tert-butyl ester may necessitate bulky ligands (e.g., SPhos) to enhance reactivity. Monitor reaction progress via TLC or LC-MS to optimize yields .

Q. What strategies are effective for analyzing and mitigating impurities in scaled-up synthesis?

highlights USP40 protocols for propylene glycol ester impurities, which are relevant to dioxolane-containing compounds. Implement:

  • HPLC-MS to detect byproducts (e.g., hydrolyzed dioxolane or de-esterified intermediates).
  • KF titration to control water content (<0.1%), as moisture can hydrolyze boronic esters.
  • Recrystallization optimization (e.g., gradient cooling in DMF/EtOAc) to remove hydrophobic impurities .

Q. How do steric and electronic effects of the tert-butyl ester influence the compound’s stability and reactivity?

The tert-butyl group enhances steric protection of the ester carbonyl, reducing hydrolysis rates compared to methyl/ethyl esters ( ). However, its bulkiness may hinder nucleophilic attack in coupling reactions. Computational studies (e.g., DFT on transition states) can quantify steric effects. Experimentally, compare reaction rates with tert-butyl vs. methyl esters under identical conditions to validate electronic contributions .

Q. What mechanistic insights can be gained from studying the dioxolane-propyl group’s role in biological interactions?

The dioxolane ring may act as a hydrogen-bond acceptor or mimic carbohydrate moieties. Use SPR or ITC to assess binding affinity with target proteins (e.g., lectins). Compare with analogues lacking the dioxolane group ( ) to isolate its contribution to pharmacokinetics (e.g., logP, solubility) .

Methodological Tables

Table 1: Key Reaction Parameters for Suzuki Coupling

ParameterOptimal ConditionReference
CatalystPd(PPh₃)₄
BaseNa₂CO₃
SolventDME/H₂O (3:1)
Temperature80°C
Reaction Time12–24 h

Table 2: Analytical Techniques for Impurity Profiling

TechniqueTarget ImpurityDetection LimitReference
HPLC-MSHydrolyzed boronic acid0.1%
FTIREster degradation1%
KF TitrationWater content0.01%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Indole-1-carboxylic acid, 2-borono-5-[3-(1,3-dioxolan-2-yl)propyl]-, 1-(1,1-dimethylethyl) ester
Reactant of Route 2
1H-Indole-1-carboxylic acid, 2-borono-5-[3-(1,3-dioxolan-2-yl)propyl]-, 1-(1,1-dimethylethyl) ester

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